7-Bromomethylbenzanthracene

Description

Contextualizing 7-Bromomethylbenzanthracene within Polycyclic Aromatic Hydrocarbon (PAH) Research

7-Bromomethylbenz[a]anthracene is a synthetic compound that is structurally related to naturally occurring PAHs, which are widespread environmental pollutants formed from the incomplete combustion of organic materials. nih.gov Within the broader context of PAH research, 7-Bromomethylbenz[a]anthracene serves as a model electrophilic reactant. Unlike many parent PAHs that require metabolic activation to exert their carcinogenic effects, the bromomethyl group of this compound provides a reactive site that can directly alkylate nucleophilic centers in cellular macromolecules, including DNA and proteins. acs.orgnih.gov This direct-acting nature simplifies experimental systems, allowing researchers to study the consequences of adduct formation without the complexities of metabolic pathways. acs.org Its study has been instrumental in elucidating the chemical basis of carcinogenesis, particularly in demonstrating the covalent binding of a hydrocarbon to DNA. nih.gov

Foundational Research Contributions and Evolution of Study

The initial wave of research on 7-Bromomethylbenz[a]anthracene in the early 1970s laid the groundwork for our understanding of its mode of action. Foundational studies meticulously documented its reaction with nucleic acids, polynucleotides, and nucleosides. nih.govacs.org These early investigations established that the compound covalently binds to DNA, with a notable preference for guanine (B1146940) and adenine (B156593) residues. nih.govnih.gov For instance, a 1971 study detailed the chemical phenomena of its interaction with DNA, highlighting the formation of stable adducts. nih.govnih.gov

Subsequent research in the late 1970s and beyond began to explore the biological consequences of these DNA adducts, including their excision and repair in mammalian cells. nih.govacs.org Studies in cell lines such as HeLa and Chinese hamster V-79 demonstrated that the cell possesses mechanisms to remove these hydrocarbon-DNA adducts, although the efficiency of this repair can vary. nih.gov The evolution of the research then moved towards understanding the mutagenic specificity of these adducts. Later studies examined the types of mutations induced by 7-Bromomethylbenz[a]anthracene in specific genes, revealing that G to T transversions are a predominant mutational outcome. nih.gov Research in the 1990s further expanded the scope of investigation to include the interaction of 7-Bromomethylbenz[a]anthracene with other cellular components, such as histone proteins, providing a more holistic view of its cellular targets. acs.org

Methodological Frameworks in this compound Research

The study of 7-Bromomethylbenz[a]anthracene has been underpinned by a variety of chemical and biological research methodologies.

Synthesis and Characterization: The synthesis of 7-Bromomethylbenz[a]anthracene is a key starting point for its study. Characterization of the synthesized compound and its reaction products is achieved through a combination of spectroscopic and analytical techniques. epa.gov

Analytical Techniques:

Chromatography: Various chromatographic methods have been essential for the purification and analysis of 7-Bromomethylbenz[a]anthracene and its derivatives. Early studies frequently employed gel chromatography and thin-layer chromatography to separate the compound and its nucleoside products. nih.govnih.gov The advent of High-Performance Liquid Chromatography (HPLC) provided a more powerful tool for the separation and quantification of DNA adducts. acs.org

Spectroscopy: Spectroscopic techniques are crucial for elucidating the structure of 7-Bromomethylbenz[a]anthracene and its adducts. Ultraviolet (UV) spectroscopy and fluorescence analysis have been used to characterize the aromatic system of the molecule and its derivatives. nih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation patterns of the compound and its biological adducts. epa.gov Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure. epa.gov

Molecular Biology Techniques: The investigation of the biological effects of 7-Bromomethylbenz[a]anthracene has relied heavily on techniques in molecular biology. These include methods for isolating and purifying DNA, as well as techniques to study DNA replication and repair in cell cultures. nih.govnih.gov Mutagenicity tests, such as those using plasmid-based systems, have been employed to determine the specific types of mutations induced by the compound. nih.gov

The following tables provide a summary of key data related to 7-Bromomethylbenz[a]anthracene.

Table 1: Physicochemical Properties of 7-Bromomethylbenz[a]anthracene

| Property | Value |

| Molecular Formula | C₁₉H₁₃Br |

| Molecular Weight | 321.21 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 125-127 °C |

Table 2: Investigated Biological Interactions of 7-Bromomethylbenz[a]anthracene

| Interacting Molecule | Site of Interaction | Key Findings |

| DNA | Guanine and Adenine residues | Forms covalent adducts; leads to mutations. nih.govnih.gov |

| Nucleosides | Adenosine, Guanosine, Cytidine | Forms specific adducts with nucleosides. nih.gov |

| Histone Proteins | Not specified | Forms adducts with chromatin proteins. acs.org |

Table 3: Common Analytical Techniques Used in 7-Bromomethylbenz[a]anthracene Research

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of DNA adducts. acs.org |

| Gel Chromatography | Purification of the compound and its reaction products. nih.govnih.gov |

| Thin-Layer Chromatography (TLC) | Separation of nucleoside products. nih.gov |

| UV-Vis Spectroscopy | Characterization of aromatic structure. nih.gov |

| Fluorescence Spectroscopy | Analysis of the compound and its adducts. nih.gov |

| Mass Spectrometry | Determination of molecular weight and structure. epa.gov |

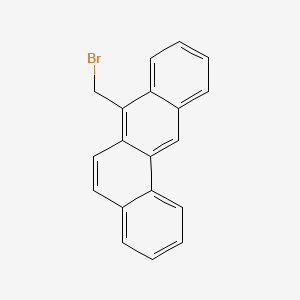

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-(bromomethyl)benzo[a]anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br/c20-12-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVSFZCWYBQJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40179668 | |

| Record name | 7-Bromomethylbenzanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24961-39-5 | |

| Record name | 7-(Bromomethyl)benz[a]anthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24961-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromomethylbenzanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024961395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Bromomethylbenzanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40179668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(BROMOMETHYL)BENZ(A)ANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6O181H57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 7 Bromomethylbenzanthracene and Its Derivatives

Chemo-selective Synthesis Routes to 7-Bromomethylbenzanthracene

The primary and most effective method for the chemo-selective synthesis of 7-bromomethylbenz[a]anthracene from 7-methylbenz[a]anthracene (B135024) involves a free radical substitution reaction. This transformation is most commonly achieved using N-Bromosuccinimide (NBS) as the brominating agent. organic-chemistry.orgnih.govmasterorganicchemistry.com The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors the selective bromination of the benzylic methyl group over addition reactions at the aromatic rings of the benz[a]anthracene core. masterorganicchemistry.com

This specific type of reaction is known as the Wohl-Ziegler bromination. masterorganicchemistry.com The reaction is typically initiated by a radical initiator, such as dibenzoyl peroxide (BPO), or by photochemical means (e.g., a sunlamp). The reaction is generally carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄), to prevent competing ionic reactions.

Table 1: Key Reagents and Conditions for Wohl-Ziegler Bromination of 7-Methylbenz[a]anthracene

| Reagent/Condition | Role | Rationale for Use |

| 7-Methylbenz[a]anthracene | Starting Material | The precursor molecule for the target compound. |

| N-Bromosuccinimide (NBS) | Brominating Agent | Provides a low concentration of Br₂ for selective benzylic bromination. masterorganicchemistry.com |

| Dibenzoyl Peroxide (BPO) or Light | Radical Initiator | Initiates the free radical chain reaction. |

| Carbon Tetrachloride (CCl₄) | Solvent | Non-polar solvent that facilitates the radical mechanism and discourages ionic side reactions. |

The reaction proceeds via a free radical chain mechanism, where the initiator generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the methyl group of 7-methylbenz[a]anthracene to form a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of NBS with trace amounts of HBr) to yield the desired product, 7-bromomethylbenz[a]anthracene, and another bromine radical, which continues the chain reaction.

Synthesis of Deuterated and Isotopically Labeled this compound Analogues for Mechanistic Probes

Isotopically labeled analogues of 7-bromomethylbenz[a]anthracene are invaluable tools for elucidating reaction mechanisms, metabolic pathways, and the structure of DNA adducts. The synthesis of these labeled compounds can be approached by introducing the isotopic label either into the aromatic backbone or at the bromomethyl group.

A general strategy for preparing deuterated polycyclic aromatic hydrocarbons involves the use of deuterated starting materials. For instance, a method for preparing deuterated anthracene (B1667546) compounds utilizes halogenated benzene-d5 (B80986) as a precursor in a multi-step synthesis. google.comgoogle.com A similar approach could be adapted for the synthesis of a deuterated 7-methylbenz[a]anthracene precursor, which could then be brominated using the methods described in section 2.1 to yield deuterated 7-bromomethylbenz[a]anthracene.

For labeling at the methyl group, a synthetic route would need to be designed that introduces a labeled methyl group (e.g., ¹³CH₃ or CD₃) onto the benz[a]anthracene skeleton prior to the final bromination step.

Derivatization Strategies and Preparation of Specific this compound Adduct Precursors

7-Bromomethylbenz[a]anthracene is a potent alkylating agent that readily reacts with nucleophilic sites on biomolecules, most notably DNA, to form covalent adducts. The study of these adducts is crucial for understanding the mechanisms of chemical carcinogenesis.

The primary sites of reaction on DNA are the exocyclic amino groups of the nucleotide bases. acs.org Extensive research has been conducted on the reaction of 7-bromomethylbenz[a]anthracene with 2'-deoxyguanosine (B1662781), the most nucleophilic of the DNA bases. acs.orgnih.gov The major product of this reaction is the N²-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine adduct. acs.orgnih.gov

The distribution of products from the reaction of 7-bromomethylbenz[a]anthracene with 2'-deoxyguanosine is highly dependent on the reaction conditions, particularly the solvent. acs.orgnih.gov For example, reaction with the anion of 2'-deoxyguanosine in 2,2,2-trifluoroethanol (B45653) has been shown to produce significant amounts of the N²-substituted product, which can be challenging to synthesize via other routes. acs.orgnih.gov In addition to the major N²-adduct, other minor adducts, such as those at the N-1 and C-5 positions of guanine (B1146940), have also been identified. acs.orgnih.gov

The reaction of 7-bromomethylbenz[a]anthracene with DNA in vitro leads to the formation of multiple adducts, with the major ones being at the exocyclic amino groups of guanine and adenine (B156593). nih.govacs.org These adducts can be characterized after enzymatic hydrolysis of the DNA to its constituent nucleosides.

Table 2: Products of the Reaction of 7-Bromomethylbenz[a]anthracene with 2'-Deoxyguanosine

| Product | Site of Attachment on Deoxyguanosine |

| N²-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine | Exocyclic N² amino group |

| 1-(benz[a]anthracen-7-ylmethyl)-2'-deoxyguanosine | N-1 position |

| C-5 substituted guanine adduct | C-5 position |

Optimization of Synthetic Conditions for Research Applications

The optimization of synthetic conditions for the preparation of 7-bromomethylbenz[a]anthracene and its derivatives is critical for ensuring high yields, purity, and reproducibility for research applications.

For the synthesis of 7-bromomethylbenz[a]anthracene itself, the key optimization parameters in the Wohl-Ziegler bromination include the choice of radical initiator, the reaction temperature, and the reaction time. The use of a suitable initiator and careful control of the temperature can help to minimize the formation of by-products.

In the preparation of DNA adducts, the reaction medium has been identified as a critical factor influencing the product distribution. acs.orgnih.gov As mentioned previously, the use of solvents like 2,2,2-trifluoroethanol can enhance the yield of specific adducts. acs.orgnih.gov Temperature also plays a significant role, with reactions typically carried out at moderately elevated temperatures (e.g., 50 or 70 °C) to ensure a reasonable reaction rate. acs.orgnih.gov

The purification of the products is another crucial aspect. For 7-bromomethylbenz[a]anthracene, recrystallization is often sufficient to obtain a pure product. For the adducts, chromatographic techniques such as high-performance liquid chromatography (HPLC) are essential for separating the different isomers and obtaining pure samples for characterization and further studies. nih.gov

Elucidation of Reaction Mechanisms of 7 Bromomethylbenzanthracene

Radical Reaction Mechanisms of 7-Bromomethylbenzanthracene

Free radical reactions involve species with unpaired electrons and typically proceed through a three-stage mechanism: initiation, propagation, and termination. youtube.comyoutube.com The initiation step often requires energy in the form of heat (Δ) or light (hν) to generate the initial radical. masterorganicchemistry.com

While this compound is primarily known for its reactivity as an electrophile in nucleophilic substitutions, radical pathways are crucial in its synthesis and potential subsequent reactions. The formation of this compound itself often proceeds from 7-methylbenzanthracene via a free radical halogenation. The benzylic C-H bonds in the methyl group are relatively weak and are thus susceptible to abstraction by a halogen radical (e.g., Br•). masterorganicchemistry.com

The mechanism for benzylic bromination typically involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator. youtube.com

Initiation: A small amount of initiator (like AIBN or peroxide) decomposes upon heating to form radicals, which then abstract a bromine atom from NBS to generate a bromine radical (Br•).

Propagation:

The bromine radical abstracts a benzylic hydrogen from 7-methylbenzanthracene, forming the resonance-stabilized 7-benz[a]anthracenyl-methyl radical and HBr.

This benzylic radical then reacts with a molecule of Br₂ (present in low concentration from the reaction of HBr with NBS) to form this compound and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Termination: The reaction ceases when radicals combine with each other. youtube.com

Bromination is significantly more selective than chlorination for abstracting the weakest C-H bond, making it the preferred method for preparing benzylic bromides like this compound. youtube.commasterorganicchemistry.com

Photochemical and Electrophilic Reaction Mechanisms of this compound

The extensive aromatic system of this compound makes it photochemically active. The anthryl chromophore can absorb UV light, promoting it to an excited electronic state. rroij.com This excited state can then undergo various processes, including intersystem crossing to a triplet state or reaction with other molecules. msu.edu

Photochemical reactions involving this compound can lead to the cleavage of the C-Br bond, potentially forming a benzylic radical and a bromine radical. This photo-induced homolysis can initiate radical reactions or lead to the formation of other products. rsc.org It has been noted that anthracene (B1667546) derivatives can participate in photoreactions with DNA, highlighting a potential mechanism of action that is distinct from simple alkylation. rroij.com

Regarding electrophilic reactions, it is important to distinguish between two possibilities: electrophilic attack at the aromatic ring system and the electrophilic character of the benzylic carbon.

Electrophilic Aromatic Substitution: The benz[a]anthracene ring can undergo electrophilic substitution (e.g., nitration, halogenation), where an electrophile attacks the π-electron system. byjus.com These reactions typically require a strong electrophile and often a Lewis acid catalyst to overcome the aromatic stabilization energy. libretexts.orgyoutube.commasterorganicchemistry.com The substitution pattern would be directed by the existing bromomethyl group and the inherent reactivity of the different positions on the benz[a]anthracene core.

Electrophilic Character at the Benzylic Carbon: In the context of the reactions of this compound, the compound itself acts as the electrophile. The carbon atom of the CH₂Br group is electron-deficient and is the site of attack by nucleophiles, as detailed in the nucleophilic substitution section. This electrophilicity is central to its primary mode of reactivity as an alkylating agent. nih.govosti.gov

Mechanistic Investigations of Biomolecular Interactions and Adduct Formation of 7 Bromomethylbenzanthracene

DNA Adduction Mechanisms of 7-Bromomethylbenzanthracene

Sites of Adduct Formation on Nucleic Acids (e.g., N7-Guanine, N2-Guanine, Adenine)

The nucleophilic centers in DNA bases are the primary targets for electrophilic compounds like this compound. The most reactive sites are the nitrogen atoms on the purine (B94841) bases, guanine (B1146940) and adenine (B156593). symmes.fr

N7-Guanine: The N7 position of guanine is highly nucleophilic and sterically accessible within the major groove of the DNA double helix, making it a major site for adduction by many alkylating agents. wikipedia.orgsymmes.fr Alkylation at this position can weaken the glycosidic bond, potentially leading to depurination and the formation of an abasic site. symmes.fr

N2-Guanine: The exocyclic N2 amino group of guanine is another significant site for the formation of bulky adducts. Adducts at this position can interfere with Watson-Crick base pairing and are often associated with mutagenic outcomes.

Adenine: this compound also reacts with adenine residues in DNA. nih.gov Studies have shown that carcinogen-modified adenine residues can be excised from DNA. nih.gov

In studies with various cell lines, it has been observed that adducts at adenine are often removed more readily than those at guanine. nih.gov The predominant base substitution mutation observed as a result of this compound adduction is G→T. nih.gov

Structural Characterization of this compound-DNA Adducts

The covalent binding of this compound to DNA results in the formation of structurally distinct adducts. These adducts can be characterized using various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. researchgate.net The structure of the adduct influences its biological consequences, such as its potential to cause mutations or be recognized by DNA repair enzymes. nih.gov

Research has shown that this compound is expected to form a single type of guanine adduct, unlike other carcinogens that can form multiple isomers. nih.gov The characterization of these adducts is crucial for understanding how they disrupt DNA structure and function. For instance, the orientation of the bulky benzanthracene moiety relative to the DNA helix can determine whether the adduct lies in the major or minor groove, which in turn affects its recognition by DNA polymerases and repair proteins.

Influence of DNA Sequence and Conformation on Adduct Formation

The formation of DNA adducts by this compound is not random and can be influenced by the local DNA sequence and conformation. While specific studies on the sequence preference of this compound are detailed, general principles of DNA adduction suggest that certain sequences may be "hotspots" for modification. This can be due to factors such as increased accessibility of the target base or favorable energetic interactions.

Role of Replication Polymerases in Adduct Bypass and Mutagenesis Mechanisms in Model Systems

When a DNA polymerase encounters a bulky adduct like that formed by this compound, it can stall, leading to a block in replication. nih.gov However, specialized translesion synthesis (TLS) polymerases can bypass such lesions, often with a higher error rate than replicative polymerases, which can lead to mutations. nih.govmdpi.com

One study investigated the action of DNA polymerase on a template containing a 7-bromomethyl-benz[a]anthracene-deoxyadenosine adduct. nih.gov It was found that while the normal base pairing led to a halt in polymerase progression, the formation of a mismatch (G-T) adjacent to the adduct allowed the polymerase to bypass the lesion. nih.gov This "mispair-mediated bypass" represents a potential mechanism for overcoming the replication block caused by such adducts. nih.gov The predominant mutation induced by this compound is a G→T transversion, even though it forms a single type of guanine adduct. nih.gov

Protein Adduction and Covalent Binding Mechanisms of this compound

Characterization of Protein-7-Bromomethylbenzanthracene Adducts (e.g., Histones, Albumin, Hemoglobin)

The formation of adducts with various proteins has been demonstrated both in laboratory settings and in living organisms. nih.gov High-performance liquid chromatography (HPLC) is a key technique used to isolate and quantify these protein adducts. nih.gov

Histones: Histones, the proteins responsible for packaging DNA into chromatin, are targets for this compound. nih.gov In vivo studies in mice have shown that the reactivity of different histone proteins varies, with H3 showing the highest level of modification. nih.gov Further in vitro analysis of histone H3 adducts has tentatively identified modifications on cysteine, lysine, and histidine residues. nih.gov

Albumin and Hemoglobin: These blood proteins are also known to form adducts with this compound. nih.gov The binding to these proteins can serve as a biomarker of exposure. wikipedia.org Studies have shown a dose-dependent formation of adducts with both albumin and hemoglobin in mice. nih.gov At lower doses, the relationship between the dose and adduct formation is linear for DNA, histones, albumin, and hemoglobin. nih.gov However, at higher doses, the binding to albumin and hemoglobin appears to saturate. nih.gov

The table below summarizes the relative reactivity of different biomolecules with this compound based on in vivo mouse studies.

| Biomolecule | Relative Reactivity/Binding Level |

| Histones | |

| H3 | Highest reactivity among histones nih.gov |

| H1 | Second highest reactivity nih.gov |

| H2b | Third highest reactivity nih.gov |

| H4 | Fourth highest reactivity nih.gov |

| H2a | Lowest reactivity among histones nih.gov |

| Blood Proteins | |

| Albumin | Higher binding than hemoglobin nih.gov |

| Hemoglobin | Binding observed, but at a lower level than albumin nih.gov |

| DNA | Adduct binding per nucleotide is significantly higher than to proteins nih.gov |

Impact of Protein Adduction on Biochemical Function (e.g., enzyme induction pathways)

The covalent binding of chemical carcinogens to intracellular proteins is a critical mechanism that can alter cellular function and contribute to carcinogenesis. amegroups.org While much focus is placed on DNA adducts, protein adduction by 7-bromomethylbenz[a]anthracene (BrMeBA) and its metabolites can significantly impact biochemical pathways, notably through the induction of specific enzymes.

One of the well-documented effects of BrMeBA in animal models is the induction of epidermal ornithine decarboxylase (ODC). nih.gov ODC is a rate-limiting enzyme in the synthesis of polyamines, which are essential for cell proliferation and differentiation. An application of BrMeBA to mouse skin has been shown to cause a dose-dependent increase in ODC activity, with a peak at 12 hours post-application. nih.gov This induction is considered a key event in tumor promotion. Mechanistic studies have revealed that this ODC induction by BrMeBA can be effectively inhibited by lipoxygenase inhibitors. nih.gov This suggests that the pathway leading to enzyme induction by BrMeBA involves a mechanism susceptible to these inhibitors, pointing towards the involvement of arachidonic acid metabolism. nih.gov Unlike tumor promoters such as 12-O-tetradecanoylphorbol-13-acetate (TPA), BrMeBA does not appear to directly interact with protein kinase C. nih.gov

The induction of enzymes is not always a pro-carcinogenic event; in some contexts, it is part of a detoxification response. surrey.ac.uk However, the sustained and aberrant induction of enzymes like ODC by BrMeBA is a hallmark of its role as a powerful tumor promoter. nih.govnih.gov

Mechanisms of Cellular Response to this compound Adducts in In Vitro Models

DNA Repair Pathways (e.g., Nucleotide Excision Repair)

Cells possess sophisticated DNA repair mechanisms to counteract the genotoxic effects of chemicals like 7-bromomethylbenz[a]anthracene. nih.gov The bulky adducts formed by BrMeBA are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.govwikipedia.orgnih.gov NER is a versatile system that excises a short single-stranded DNA segment containing the lesion, which is then re-synthesized using the undamaged strand as a template. wikipedia.orgnih.gov

The critical role of NER in repairing BrMeBA-induced damage has been demonstrated in studies using Chinese Hamster Ovary (CHO) cells with different repair capacities. nih.gov In normal, repair-proficient CHO cells (line AA8), a significant portion of BrMeBA-DNA adducts are removed over time. In contrast, UV-sensitive mutant cells (line UV5), which are deficient in the NER pathway, show no significant removal of these adducts. nih.gov This highlights that NER is the major pathway for eliminating BrMeBA-induced lesions.

The efficiency of this repair process can be a major determinant of cell survival. nih.gov In repair-proficient cells, the disruption of DNA replication by adducts is a primary cause of cell death. nih.gov In NER-deficient cells, other mechanisms such as transcriptional blocks may be more significant contributors to lethality. nih.gov

| Cell Line | Phenotype | Adduct Removal (8 hours) | Adduct Removal (24 hours) |

|---|---|---|---|

| AA8 | Normal (Repair-Proficient) | ~30% | ~55% |

| UV5 | UV-Sensitive (NER-Deficient) | No Significant Removal | No Significant Removal |

Link between Adducts and Mutagenic Specificities in Model Systems

7-Bromomethylbenz[a]anthracene is a potent mutagen that induces a specific pattern of genetic alterations. pnas.org Studies utilizing shuttle vector systems, such as the pS189 plasmid with its supF target gene, have been instrumental in elucidating the types and locations of mutations caused by BrMeBA. nih.govoup.comoup.com

The primary type of mutation induced by BrMeBA is the base substitution, particularly G•C → T•A transversions. nih.govnih.gov Although BrMeBA reacts with both deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo) residues in DNA, there is a clear preference for mutations to occur at G•C base pairs. nih.gov This suggests that the dGuo adducts are more likely to lead to mutations during DNA replication.

A key finding from these studies is the poor correlation between the sites of highest adduct formation (inferred from polymerase arrest sites) and the locations of mutational hotspots. nih.govoup.comoup.com This disparity indicates that the formation of an adduct alone is not sufficient to guarantee a mutation. The surrounding DNA sequence context plays a critical role in determining whether a specific adduct will be a premutagenic lesion. nih.gov This sequence context can influence the conformation of the adduct and how it is processed by DNA polymerases during replication. nih.govscispace.com For instance, a modified T7 DNA polymerase was shown to preferentially incorporate dAMP opposite both N²-Gua and N⁶-Ade adducts of BrMeBA, which corresponds to the frequently observed G→T and A→T transversions. scispace.com

| Feature | Observation |

|---|---|

| Predominant Mutation Type | Base Substitution |

| Most Frequent Substitution | G→T Transversion |

| Correlation (Adduct Sites vs. Mutation Hotspots) | Poor |

| Influencing Factor | DNA Sequence Context |

Molecular Pathways of Carcinogenic Initiation and Promotion in Animal Models (mechanistic focus)

Chemical carcinogenesis is understood as a multistage process, classically divided into initiation, promotion, and progression. amegroups.orgoncohemakey.comelsevierpure.com Animal models, particularly mouse skin carcinogenesis assays, have been crucial for dissecting the distinct roles of 7-bromomethylbenz[a]anthracene in this process.

BrMeBA has been characterized as a modest tumor initiator but a powerful tumor promoter. nih.gov Initiation involves an irreversible genetic mutation, and BrMeBA can act as an initiator by forming DNA adducts that lead to mutations. amegroups.orgoncohemakey.com However, its more prominent role is in tumor promotion, which is the clonal expansion of initiated cells. nih.govoncohemakey.com

In a classic two-stage carcinogenesis model, mice are first treated with a single sub-carcinogenic dose of an initiator, such as 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), followed by repeated applications of a promoter. nih.gov When BrMeBA is used as the promoter following DMBA initiation, it effectively induces the development of skin papillomas and carcinomas. nih.gov Interestingly, BrMeBA can also act as a complete carcinogen, inducing tumors without prior initiation, though the latency period is longer and the tumor yield is different. nih.gov

Mechanistically, the promoting action of BrMeBA is linked to the induction of epidermal ornithine decarboxylase (ODC), a key enzyme in cell proliferation. nih.gov The signaling pathway for this induction appears to involve lipoxygenase activity, as inhibitors of this enzyme can block both ODC induction and tumor promotion by BrMeBA. nih.gov This points to a mechanism distinct from phorbol (B1677699) ester tumor promoters. nih.gov Furthermore, studies suggest that papillomas and carcinomas may arise from separate populations of altered cells, challenging the simple linear progression model and suggesting more complex molecular pathways are at play during BrMeBA-induced carcinogenesis. nih.gov

Advanced Analytical and Spectroscopic Methodologies in 7 Bromomethylbenzanthracene Research

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Adduct Characterization

High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are indispensable tools for the structural elucidation and quantification of adducts formed from the reaction of 7-Bromomethylbenzanthracene with biological molecules, particularly DNA. rsc.org These techniques offer high sensitivity and specificity, allowing for the identification of adducts even at very low concentrations. chromatographyonline.com

HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the adducts. chemrxiv.org Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions, yielding characteristic product ions that provide structural information about the adduct. nih.gov This is particularly useful in distinguishing between different types of adducts and identifying the site of modification on the biomolecule. escholarship.org For instance, the fragmentation patterns can reveal the nature of the chemical bond between the this compound moiety and a nucleobase in a DNA adduct. rsc.org The formation of various adduct ions, such as [M+H]+, [M+Na]+, and [M+K]+, is common in soft ionization techniques like electrospray ionization (ESI), and their identification is crucial for correctly assigning the molecular weight of the parent adduct. chemrxiv.orgnih.govresearchgate.netacdlabs.com

Table 1: Common Adduct Ions in ESI-MS

| Adduct Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M+Na]⁺ | Sodium adduct |

| [M+K]⁺ | Potassium adduct |

| [M+NH₄]⁺ | Ammonium adduct |

| [M-H]⁻ | Deprotonated molecule |

| [M+Cl]⁻ | Chloride adduct |

This table is generated based on common adducts observed in electrospray ionization mass spectrometry.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful approach for the analysis of this compound adducts. escholarship.org LC separates the complex mixture of reaction products, including different adduct isomers, before they are introduced into the mass spectrometer for detection and characterization. rsc.orgchromatographyonline.com This separation is critical because different adducts may have the same mass but different chemical structures and biological activities. escholarship.org For example, LC-MS/MS has been successfully used to identify and quantify various DNA adducts formed from carcinogens. nih.govmdpi.com

Ion Mobility-Mass Spectrometry (IMS-MS) adds another dimension of separation based on the size, shape, and charge of the ions. nih.govresearchgate.net This technique can separate isomeric and isobaric adducts that may not be resolved by chromatography or mass spectrometry alone. nih.govresearchgate.netmdpi.com IMS-MS provides information about the collision cross-section of an ion, which is related to its three-dimensional structure. copernicus.org This is particularly valuable for characterizing the conformation of this compound adducts and understanding how their structure influences their biological effects. mdpi.com The combination of LC, IMS, and MS/MS provides a comprehensive analytical platform for studying the complex reactions of this compound. copernicus.org

Table 2: Comparison of Ion Mobility Spectrometry Techniques

| Technique | Principle | Key Advantages |

| Drift-Time Ion Mobility Spectrometry (DTIMS) | Ions drift through a gas-filled tube under a weak electric field. | High resolving power, direct measurement of collision cross-sections. nih.govresearchgate.net |

| Traveling Wave Ion Mobility Spectrometry (TWIMS) | Ions are propelled through a gas-filled cell by a series of traveling voltage waves. | Good sensitivity, well-integrated into commercial mass spectrometers. nih.govmdpi.com |

| Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS) | Ions are separated based on their different mobilities in high and low electric fields. | Orthogonal separation, high selectivity. nih.govmdpi.com |

| Trapped Ion Mobility Spectrometry (TIMS) | Ions are trapped and separated in a gas-filled analyzer. | High resolution and sensitivity. mdpi.com |

This table summarizes the principles and advantages of different ion mobility spectrometry techniques based on available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of molecules in solution. researchgate.net It provides information about the connectivity of atoms and the three-dimensional structure of molecules, which is essential for characterizing this compound adducts. researchgate.netresearchgate.net

For complex molecules like DNA adducts of this compound, one-dimensional (1D) NMR spectra can be crowded and difficult to interpret. bitesizebio.com Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to resolve overlapping signals and establish correlations between different nuclei. researchgate.netnih.govlibretexts.org These experiments provide through-bond and through-space connectivity information, allowing for the complete assignment of the chemical structure of the adducts. nih.gov For instance, NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to determine the spatial proximity of protons, which is crucial for defining the stereochemistry of the adduct. nih.gov

The use of isotopic labeling, such as with ¹³C and ¹⁵N, in conjunction with multi-dimensional NMR, can further enhance the resolution and provide more detailed structural information about the adducts. bitesizebio.com

Real-time NMR spectroscopy allows for the continuous monitoring of chemical reactions as they occur. rsc.orgbeilstein-journals.orgresearchgate.net This technique can provide valuable mechanistic insights into the reaction of this compound with biomolecules by observing the formation of intermediates and the kinetics of the reaction. univ-nantes.frnih.gov By acquiring a series of NMR spectra over time, researchers can track the disappearance of reactants and the appearance of products, leading to a better understanding of the reaction pathway. rsc.orgresearchgate.net Stopped-flow NMR is a specific real-time technique that allows for the rapid mixing of reactants and immediate monitoring of the reaction from its initial stages. rsc.orgbeilstein-journals.org

Chromatographic Separations for Isolation and Purity Assessment in Research

Chromatographic techniques are fundamental for the isolation and purification of this compound and its reaction products, as well as for assessing their purity. nih.govedqm.eu

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating complex mixtures of molecules with high resolution. nih.gov In the context of this compound research, HPLC is essential for separating different DNA adducts from each other and from unmodified biomolecules. nih.gov The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase. nih.gov

Different HPLC modes, such as reversed-phase, normal-phase, and ion-exchange chromatography, can be employed depending on the properties of the adducts being separated. The purity of the isolated fractions can be assessed using various detectors, including UV-Vis and photodiode array (PDA) detectors, which can also provide some spectral information to aid in identification. chromatographyonline.comlcms.cz The combination of different chromatographic techniques, such as TLC followed by HPLC, can provide enhanced separation of complex adduct mixtures. nih.gov The assessment of chromatographic peak purity is a critical step to ensure that a single peak corresponds to a single compound. chromatographyonline.comlcms.cz

Table 3: Common HPLC Detectors for Adduct Analysis

| Detector | Principle of Operation | Application in Adduct Analysis |

| UV-Vis | Measures the absorbance of UV or visible light by the analyte. | Detection and quantification of adducts containing a chromophore. |

| Photodiode Array (PDA) | Acquires the entire UV-Vis spectrum of the eluting peak. | Peak purity assessment and identification based on spectral matching. chromatographyonline.comlcms.cz |

| Fluorescence | Measures the fluorescence emitted by the analyte after excitation. | Highly sensitive detection of fluorescent adducts. |

| Mass Spectrometer (MS) | Measures the mass-to-charge ratio of ionized analytes. | Provides molecular weight and structural information for adduct identification. rsc.org |

This table outlines common HPLC detectors and their applications in the analysis of chemical adducts.

Spectroscopic Approaches (e.g., UV-Vis, Fluorescence) for Reaction Monitoring and Interaction Studies

Spectroscopic methods like UV-Vis absorption and fluorescence are fundamental tools for studying PAHs. rroij.com These techniques are generally applicable for monitoring chemical reactions and studying molecular interactions. For instance, changes in the UV-Vis absorption spectrum, such as shifts in wavelength or changes in absorbance intensity, can indicate the progress of a reaction. Similarly, fluorescence spectroscopy, which is often more sensitive, can reveal information about the binding of a molecule to another entity, such as DNA, through phenomena like fluorescence quenching or enhancement. rroij.comnih.gov

Anthracene (B1667546) and its derivatives are known to be fluorescent and can interact with DNA, with some studies showing that the fluorescence can be quenched by guanine-cytosine (GC) sequences and enhanced by adenine-thymine (AT) sequences. rroij.com This suggests that fluorescence spectroscopy could be a valuable tool for probing the interactions of this compound with DNA. However, specific studies detailing the use of UV-Vis or fluorescence spectroscopy to monitor reactions or interactions involving this compound, including quantitative data such as binding constants or reaction kinetics, are not available in the reviewed literature. While one source mentions that this compound at a concentration of 10 M induces approximately 4 breaks in what is presumed to be DNA, it does not provide the spectroscopic data used to monitor this interaction. osti.gov

Detailed Research Findings:

Specific experimental data for this compound is not available in the public domain. To illustrate the type of data that would be relevant, a hypothetical data table is presented below.

Hypothetical UV-Vis and Fluorescence Spectral Data for this compound in Different Solvents

| Solvent | Absorption Maxima (λabs, nm) | Molar Absorptivity (ε, M-1cm-1) | Emission Maxima (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|---|---|

| Cyclohexane | Data not available | Data not available | Data not available | Data not available |

| Ethanol | Data not available | Data not available | Data not available | Data not available |

| Acetonitrile | Data not available | Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Approaches to 7 Bromomethylbenzanthracene

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental to modern computational chemistry. wikipedia.orgnih.gov These approaches solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, providing information about its energy, electron density, and molecular orbitals. scispace.comunitn.it DFT has become particularly popular due to its favorable balance of computational cost and accuracy, making it suitable for studying large polycyclic aromatic hydrocarbons (PAHs) and their derivatives. nih.gov

For the benz[a]anthracene framework, quantum chemical studies have been employed to understand the relationship between electronic structure and carcinogenic activity. researchgate.net Methods like DFT, specifically using functionals such as mPW1PW91 with basis sets like LanL2DZ, have been used to perform full geometry optimization and calculate electronic properties of substituted benz[a]anthracene derivatives. researchgate.net While studies focusing exclusively on 7-Bromomethylbenzanthracene are not abundant, the methodologies applied to its parent and related structures are directly relevant. These calculations form the basis for predicting reactivity, stability of intermediates, and even spectroscopic properties.

A primary application of quantum chemical calculations is the prediction of molecular reactivity. By analyzing the calculated electronic structure, one can identify the most probable sites for electrophilic or nucleophilic attack. For this compound, the key reactive feature is the bromomethyl group attached to the aromatic core at position 7.

The reaction mechanism for the formation of DNA adducts by this compound is believed to proceed through the formation of a carbocation intermediate. The C-Br bond is polarized, making the benzylic carbon an electrophilic center. The departure of the bromide ion results in a resonance-stabilized carbocation, 7-benzanthracenylmethyl cation. Quantum chemical calculations can model this process by:

Calculating Bond Dissociation Energies: Determining the energy required to break the C-Br bond, indicating its lability.

Mapping the Electrostatic Potential (ESP): Visualizing the charge distribution on the molecule's surface to identify electron-deficient (electrophilic) regions, such as the benzylic carbon.

Assessing Intermediate Stability: Calculating the energy of the resulting carbocation to understand its stability and, therefore, its likelihood of formation.

Computational studies on related PAHs have shown that reactivity is often localized in specific regions of the aromatic system, such as the "K-region," "L-region," and "bay-region." researchgate.netingentaconnect.com For this compound, the primary site of reaction is the exocyclic methyl group, which acts as a potent alkylating agent upon loss of the bromide. This high reactivity is a key factor in its carcinogenicity. nih.gov

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model or aid in the interpretation of experimental spectra. DFT calculations are widely used to predict vibrational frequencies (FT-IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netals-journal.com

For a molecule like this compound, this process would involve:

Optimizing the molecule's geometry to find its lowest energy conformation.

Performing frequency calculations on the optimized geometry to obtain theoretical IR and Raman spectra.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach to calculate NMR chemical shifts (¹H and ¹³C). als-journal.com

Employing Time-Dependent DFT (TD-DFT) to calculate the energies of electronic excitations, which correspond to peaks in the UV-Vis absorption spectrum.

While specific computational spectroscopic studies for this compound are not prominent in the literature, this approach is standard. For example, studies on other complex heterocyclic molecules have shown excellent agreement between DFT-calculated vibrational wavenumbers and experimental FT-IR spectra after applying a scaling factor. researchgate.net Similarly, the UV-Vis absorption bands of various fullerenes have been accurately predicted using DFT and other theoretical methods, aiding in their identification. mdpi.com

Molecular Dynamics (MD) Simulations of this compound Interactions with Biomolecules

Molecular dynamics (MD) simulations are a computational technique used to study the physical movements of atoms and molecules over time. aps.orgmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational dynamics and thermodynamics of molecules and their complexes.

In the context of this compound, MD simulations are an ideal tool for investigating its interactions with biological targets, most notably DNA. Experimental studies have confirmed that this compound covalently binds to DNA, forming adducts primarily with guanine (B1146940) and adenine (B156593) residues. nih.gov MD simulations can be used to model these adducts within a realistic environment, including explicit water molecules and ions, to understand their structural and dynamic consequences. aps.orgwur.nl

Once this compound forms a covalent adduct with a DNA base, the bulky benz[a]anthracene moiety can cause significant distortion to the DNA double helix. MD simulations can elucidate the preferred conformation of these adducts. Potential binding conformations include:

Minor Groove Binding: Where the aromatic hydrocarbon resides in the minor groove of the DNA.

Major Groove Binding: Where the adduct is positioned in the major groove.

Intercalation: Where the planar aromatic system of the benz[a]anthracene slides between the DNA base pairs.

Mechanistic Modeling of Reaction Pathways and Transition States

Understanding the chemical carcinogenicity of this compound requires a detailed knowledge of its reaction mechanism with DNA. Computational chemistry allows for the modeling of entire reaction pathways, including the high-energy, short-lived transition states that are difficult to observe experimentally. nih.gov

The reaction between this compound and a nucleophilic site on a DNA base (e.g., the N7 of guanine) is an alkylation reaction. This can proceed through different mechanisms, primarily SN1 or SN2.

SN1 Mechanism: A two-step process involving the initial, rate-limiting formation of the stable 7-benzanthracenylmethyl carbocation, followed by rapid attack by the nucleophilic DNA base.

SN2 Mechanism: A one-step process where the DNA nucleophile attacks the benzylic carbon at the same time as the bromide ion departs, proceeding through a single transition state.

Quantum chemical methods, particularly DFT, can be used to calculate the potential energy surface for these reaction pathways. ibrahim-sadiek.com By locating the structures and energies of the reactants, intermediates, transition states, and products, a complete energy profile can be constructed. The calculated activation energy (the energy difference between the reactants and the transition state) for each pathway can determine which mechanism is kinetically favored.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Studies (focused on mechanistic/theoretical activity)

Quantitative Structure-Activity Relationship (QSAR) is a cheminformatics approach that aims to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com For carcinogens like benz[a]anthracene derivatives, QSAR models are developed to predict their carcinogenic or mutagenic potency based on calculated molecular descriptors.

These descriptors are often derived from quantum chemical calculations and reflect the electronic properties thought to be important for the mechanism of action. Studies on methylbenz[a]anthracenes have used regression analysis to correlate experimental carcinogenicity indices with various π-electronic indices. ingentaconnect.com

Table 1: Electronic Descriptors Used in QSAR Studies of Benz[a]anthracene Derivatives

| Descriptor | Description | Relevance to Activity |

|---|---|---|

| Q_AB | π-electron density in the "bay-region" | The bay-region theory of carcinogenesis suggests that epoxides in this sterically hindered region are highly reactive and carcinogenic. ingentaconnect.com |

| Q_K | π-electron density in the "K-region" | The K-region was an early focus of PAH carcinogenicity, associated with high reactivity. ingentaconnect.com |

| Q_L | π-electron density in the "L-region" | The L-region is associated with detoxification pathways; high reactivity here can decrease carcinogenicity. ingentaconnect.com |

| Fukui Indices | Measures the reactivity of a specific atom towards electrophilic, nucleophilic, or radical attack. | Used to identify the most reactive carbon atoms involved in the carcinogenic process. researchgate.net |

| Superdelocalizability (S_k) | An index of the ability of a specific region (e.g., K-region) to stabilize a transition state through charge delocalization. | Higher superdelocalizability in reactive regions is often correlated with higher carcinogenic activity. ingentaconnect.com |

This table summarizes descriptors used in QSAR studies of benz[a]anthracene derivatives to predict their carcinogenic activity based on calculated electronic properties.

Statistically significant QSAR models have been developed for benz[a]anthracene derivatives. For example, a quantum chemical study found a significant relationship between carcinogenic potency (as measured by the Iball and Berenblum indices) and the local atomic hardness of a specific carbon atom, which was not part of the previously considered K- or bay-regions. researchgate.net Another study found that the carcinogenicity of methylbenz[a]anthracenes was correlated with a combination of electronic densities in the bay- and L-regions. ingentaconnect.com These models provide mechanistic insights by highlighting the electronic features that drive the biological activity of this class of compounds.

Comparative Research and Structure Activity Relationship Studies of 7 Bromomethylbenzanthracene

Comparison with Other Benzanthracene Derivatives

The biological activity of benzanthracene derivatives is significantly influenced by the nature and position of their substituents. To understand the specific role of the bromomethyl group in 7-bromomethylbenzanthracene, it is crucial to compare it with its close analogs, 7-methylbenzanthracene and the highly potent carcinogen 7,12-dimethylbenzanthracene (DMBA).

Influence of Substituents on Reactivity and Adduct Formation Regioselectivity

The primary mechanism by which many chemical carcinogens initiate cancer is through the formation of covalent adducts with cellular macromolecules, most notably DNA. The reactivity of benzanthracene derivatives and the specific sites on the DNA where they bind (regioselectivity) are critically dependent on their chemical structure.

This compound is a directly acting alkylating agent. The bromomethyl group is an electrophilic center that can react with nucleophilic sites on DNA bases without the need for metabolic activation. Research has shown that this compound primarily forms a single type of adduct with guanine (B1146940) bases in DNA. nih.gov This direct reactivity contrasts with that of 7-methylbenzanthracene and DMBA, which are procarcinogens and require metabolic activation to become carcinogenic.

The metabolic activation of 7-methylbenzanthracene and DMBA proceeds through the formation of dihydrodiol epoxide metabolites. nih.govnih.gov Specifically, the "bay-region" diol-epoxides are considered the ultimate carcinogenic metabolites. For 7-methylbenzanthracene, both anti- and syn-bay-region diol-epoxides are formed, which then react with DNA to form adducts primarily with deoxyguanosine (dGuo) and deoxyadenosine (B7792050) (dAdo). nih.gov The major adduct identified in mouse epidermis treated with 7-methylbenzanthracene is (+)-anti-7-methylbenz[a]anthracene-trans-N²-dGuo. nih.gov

Similarly, DMBA is metabolized to form highly reactive diol-epoxides. The presence of the second methyl group at the 12-position in DMBA significantly influences its metabolic activation and the subsequent reactivity of its metabolites. Studies have shown that the major DNA adducts formed from DMBA are also with deoxyguanosine and deoxyadenosine. nih.gov The rate of formation and disappearance of these adducts can vary, with deoxyadenosine adducts generally being removed more rapidly than deoxyguanosine adducts. nih.gov

The table below summarizes the key differences in the reactivity and adduct formation of these three benzanthracene derivatives.

| Compound | Reactivity | Primary DNA Adducts | Metabolic Activation Required |

| This compound | Direct-acting alkylating agent | Guanine adducts nih.gov | No |

| 7-Methylbenzanthracene | Procarcinogen | Deoxyguanosine and deoxyadenosine adducts from bay-region diol-epoxides nih.gov | Yes |

| 7,12-Dimethylbenzanthracene | Procarcinogen | Deoxyguanosine and deoxyadenosine adducts from bay-region diol-epoxides nih.gov | Yes |

Correlation between Structure and Mutagenic Potency in Model Systems

The mutagenic potency of a chemical is its ability to induce genetic mutations and is often correlated with its carcinogenic potential. Comparative studies of benzanthracene derivatives in various model systems have provided valuable insights into their structure-activity relationships.

In a study examining mutation induction in the supF gene of a plasmid, this compound was found to be substantially more mutagenic than 7-bromomethyl-12-methylbenz[a]anthracene. nih.gov However, the mutations induced by the 12-methyl derivative were more concentrated at specific "hotspots." nih.gov The predominant type of mutation for both compounds was a G→T transversion. nih.gov

Studies on a range of 7-substituted benz[a]anthracene derivatives in the Salmonella reverse mutation assay (Ames test) have shown that many of these compounds exhibit mutagenic activity, typically requiring metabolic activation (S-9 mix). nih.gov For instance, 7-methylbenzanthracene was found to be mutagenic in the presence of S-9. nih.gov In contrast, some derivatives, such as 7-acetoxymethylbenz[a]anthracene, were shown to be direct-acting mutagens, not requiring metabolic activation. nih.gov This suggests that the nature of the substituent at the 7-position plays a critical role in determining the need for metabolic activation and the ultimate mutagenic potency.

The mutagenicity of DMBA and its metabolites has been extensively studied. The 3,4- and 8,9-dihydrodiols of DMBA were found to be mutagenic in Chinese hamster V79 cells and were more active than the parent compound, highlighting the importance of metabolic activation to diol intermediates. nih.gov

The following table provides a comparative overview of the mutagenic potential of these compounds based on available research.

| Compound | Mutagenic Potency | Model System(s) | Key Findings |

| This compound | High | E. coli nih.gov, Plasmid (supF gene) nih.gov | More mutagenic than its 12-methyl derivative; induces G→T transversions. nih.gov |

| 7-Methylbenzanthracene | Moderate | Salmonella typhimurium nih.gov | Requires metabolic activation (S-9) to be mutagenic. nih.gov |

| 7,12-Dimethylbenzanthracene | High | Chinese hamster V79 cells nih.gov | Dihydrodiol metabolites are potent mutagens. nih.gov |

Comparative Analysis of Adduction Mechanisms Across Different Carcinogen Classes

The formation of DNA adducts is a common mechanism for many classes of chemical carcinogens, but the specifics of these interactions vary significantly. Understanding the adduction mechanism of this compound in the context of other carcinogen classes provides a broader perspective on its mode of action.

Polycyclic Aromatic Hydrocarbons (PAHs): As discussed, most PAHs, like 7-methylbenzanthracene and DMBA, are procarcinogens that require metabolic activation to form reactive diol-epoxides. These bulky adducts primarily target the N² position of guanine and the N⁶ position of adenine (B156593). nih.govnih.gov This mechanism contrasts with the direct alkylation by this compound.

Aflatoxins: Aflatoxin B₁, a potent mycotoxin, is also a procarcinogen that is metabolically activated by cytochrome P450 enzymes to form a reactive 8,9-epoxide. nih.govmdpi.com This epoxide readily reacts with the N⁷ position of guanine to form the major AFB₁-N⁷-Gua adduct. nih.govmdpi.com This adduct is chemically unstable and can lead to the formation of an apurinic site or a more stable formamidopyrimidine (FAPy) adduct, both of which are mutagenic. nih.gov

Nitrosamines: Nitrosamines, such as N-nitrosodimethylamine (NDMA), are another class of procarcinogens that require metabolic activation. fda.govmdpi.com This activation leads to the formation of alkylating agents that can methylate or ethylate DNA at various positions, with the O⁶-alkylguanine adduct being a particularly important pre-mutagenic lesion. fda.gov Some nitrosamines, however, can act as direct-acting alkylating agents. oup.com

The table below compares the adduction mechanisms of these different carcinogen classes.

| Carcinogen Class | Example(s) | Mechanism of Adduction | Primary DNA Adduct Site(s) |

| Direct-acting PAHs | This compound | Direct alkylation | Guanine nih.gov |

| Procarcinogenic PAHs | 7-Methylbenzanthracene, 7,12-Dimethylbenzanthracene | Formation of diol-epoxide metabolites | N² of Guanine, N⁶ of Adenine nih.govnih.gov |

| Aflatoxins | Aflatoxin B₁ | Formation of an 8,9-epoxide metabolite | N⁷ of Guanine nih.govmdpi.com |

| Nitrosamines | N-Nitrosodimethylamine (NDMA) | Metabolic activation to alkylating agents | O⁶ of Guanine, N⁷ of Guanine, and others fda.govmdpi.com |

Future Directions and Emerging Research Avenues for 7 Bromomethylbenzanthracene Studies

The scientific investigation of 7-Bromomethylbenzanthracene, a potent carcinogenic and mutagenic compound, is entering a new phase driven by technological and methodological advancements. As a model polycyclic aromatic hydrocarbon (PAH), understanding its precise mechanisms of action at the molecular level is paramount. Future research is poised to move beyond traditional observational studies towards predictive and highly detailed mechanistic analyses. This evolution is powered by innovations in real-time analytical techniques, sophisticated computational modeling, complex in vitro biological systems, and a nuanced understanding of its chemical transformations. These emerging avenues promise to unravel the intricate interactions of this compound with biological systems and its behavior in research-relevant environments.

Q & A

Basic Research Questions

Q. What are the recommended safe handling practices for 7-bromomethylbenzanthracene in laboratory settings?

- Methodological Answer : Safe handling requires strict adherence to protocols for carcinogenic compounds. Use personal protective equipment (PPE), including nitrile gloves and lab coats, and conduct experiments in a fume hood to avoid inhalation exposure . Store the compound in tightly sealed containers under inert conditions (e.g., argon) to prevent degradation and electrostatic buildup . Spill containment kits and immediate decontamination procedures (e.g., water washing for skin contact) are critical .

Q. How can researchers ensure the purity of this compound prior to experimental use?

- Methodological Answer : Purity verification should combine chromatographic and spectroscopic methods. Gas chromatography-mass spectrometry (GC-MS) with NIST reference data can confirm molecular identity , while high-performance liquid chromatography (HPLC) with UV detection quantifies impurities. Store the compound in toluene at -20°C to prevent bromine displacement reactions .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) resolves structural features like bromomethyl groups, while Fourier-transform infrared (FTIR) spectroscopy identifies functional groups. Gas-phase electron ionization mass spectrometry (EI-MS) provides fragmentation patterns for structural confirmation . For quantification, prepare standard solutions in toluene (e.g., 50 µg/mL) and use calibration curves with internal standards .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate the carcinogenic potential of this compound?

- Methodological Answer : Use neonatal rodent models to assess tumorigenicity, as immature metabolic systems enhance sensitivity. Administer equimolar doses via subcutaneous injection (e.g., 0.1 µmol/g body weight) and include vehicle controls (e.g., DMSO/saline). Monitor tumor incidence over 6–12 months and validate findings with histopathology. Reference prior studies using this compound derivatives to justify dose selection .

Q. What methodologies are recommended for resolving contradictions in toxicity data across studies?

- Methodological Answer : Cross-validate results using multiple assays (e.g., Ames test for mutagenicity, comet assay for DNA damage). Check for batch-specific impurities via HPLC and GC-MS . Replicate experiments under standardized conditions (e.g., pH, temperature) and compare data against NIST reference spectra . For conflicting carcinogenicity data, conduct meta-analyses that account for variables like species/strain differences and metabolic activation pathways .

Q. How can mechanistic studies elucidate the metabolic activation pathways of this compound?

- Methodological Answer : Use isotopic labeling (e.g., ¹³C or deuterated analogs) to track metabolic intermediates via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . In vitro assays with cytochrome P450 isoforms (e.g., CYP1A1) can identify enzymes responsible for bioactivation. Pair these with computational modeling (e.g., docking studies) to predict reactive intermediates and DNA adduct formation .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.